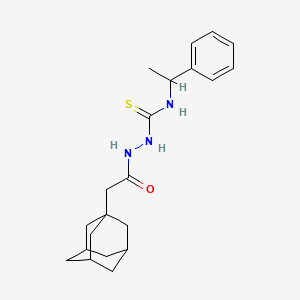![molecular formula C23H22BrN3O2S B4365530 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365530.png)
2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide
Übersicht
Beschreibung
2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide, also known as BPH-715, is a novel compound that has attracted the attention of researchers due to its potential therapeutic applications. BPH-715 belongs to the class of hydrazinecarbothioamide derivatives and has been developed as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide involves the inhibition of tubulin polymerization, which is essential for cell division. 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the cell cycle.
Biochemical and Physiological Effects:
2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been found to have minimal toxicity towards normal cells, while exhibiting potent anticancer effects. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide is its specificity towards cancer cells, which reduces the risk of side effects. However, its efficacy may vary depending on the type of cancer cell line used in experiments. Additionally, the synthesis of 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide is complex and may require specialized equipment and expertise.
Zukünftige Richtungen
Future research on 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide could focus on optimizing its synthesis and developing more potent derivatives. Studies could also investigate the potential of 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide in combination with other anticancer agents to enhance its efficacy. Furthermore, the mechanism of action of 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide could be further elucidated to identify potential targets for drug development.
Wissenschaftliche Forschungsanwendungen
2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-{3-[(3-bromophenoxy)methyl]benzoyl}-N-(1-phenylethyl)hydrazinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-[[3-[(3-bromophenoxy)methyl]benzoyl]amino]-3-(1-phenylethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O2S/c1-16(18-8-3-2-4-9-18)25-23(30)27-26-22(28)19-10-5-7-17(13-19)15-29-21-12-6-11-20(24)14-21/h2-14,16H,15H2,1H3,(H,26,28)(H2,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIJNJOQSQAEBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=CC(=C2)COC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4365447.png)
![2-tert-butyl-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]hydrazinecarbothioamide](/img/structure/B4365458.png)
![N-[2-(diethylamino)-1-methylethyl]-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4365463.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-(3-methyl-2-pyridinyl)thiourea](/img/structure/B4365479.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4365486.png)
![N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylthiourea](/img/structure/B4365487.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4365498.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4365503.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365519.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365523.png)
![2-{3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4365528.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365542.png)
![N-(4-ethoxyphenyl)-2-{[4-(2-thienyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4365545.png)